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Compound of Interest

Compound Name: Tiopronin

Cat. No.: B1683173 Get Quote

This guide provides a comprehensive overview of the core chemical and physical properties of

Tiopronin, tailored for researchers, scientists, and drug development professionals. The

information is presented to facilitate easy comparison and further investigation, with detailed

experimental methodologies and visual representations of key pathways.

Chemical Identity and Structure
Tiopronin, known chemically as N-(2-sulfanylpropanoyl)glycine, is a thiol-containing drug

primarily used in the management of cystinuria.[1] Its structure features a chiral center at the

alpha-carbon of the mercaptopropionyl group. The commercially available drug is a racemic

mixture.

Table 1: Chemical Identification of Tiopronin
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Identifier Value

IUPAC Name N-(2-Sulfanylpropanoyl)glycine

Systematic IUPAC Name (2-Sulfanylpropanamido)acetic acid

Other Names
2-mercaptopropionylglycine, α-

mercaptopropionylglycine, MPG

CAS Number 1953-02-2

Chemical Formula C₅H₉NO₃S

Molecular Weight 163.19 g/mol [1][2]

SMILES CC(S)C(=O)NCC(O)=O

InChI
InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-

4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)

Physicochemical Properties
The physical and chemical properties of Tiopronin are crucial for its formulation, delivery, and

mechanism of action.

Table 2: Physicochemical Data for Tiopronin

Property Value

Appearance White, opaque crystalline solid

Melting Point 93 to 98 °C (199 to 208 °F; 366 to 371 K)[1]

Solubility

Freely soluble in water. Soluble in methanol and

DMSO. Very slightly soluble in chloroform and

ether.

pKa (Acidity) 3.356[1]

log P -0.674[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://go.drugbank.com/drugs/DB06823
https://synapse.patsnap.com/article/what-is-the-mechanism-of-tiopronin
https://www.benchchem.com/product/b1683173?utm_src=pdf-body
https://www.benchchem.com/product/b1683173?utm_src=pdf-body
https://go.drugbank.com/drugs/DB06823
https://go.drugbank.com/drugs/DB06823
https://go.drugbank.com/drugs/DB06823
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
This section outlines generalized experimental methodologies for determining the key

physicochemical properties of Tiopronin. These protocols are based on standard laboratory

practices and information gathered from various sources.

Melting Point Determination
The melting point of Tiopronin can be determined using the capillary method.

Methodology:

A small amount of finely powdered Tiopronin is packed into a thin-walled capillary tube,

sealed at one end.

The capillary tube is placed in a melting point apparatus, and the temperature is gradually

increased.

The temperature range at which the substance begins to melt and completely liquefies is

recorded as the melting point.

Solubility Determination
The solubility of Tiopronin can be determined using the isothermal shake-flask method.

Methodology:

An excess amount of Tiopronin is added to a known volume of the solvent (e.g., water,

methanol, DMSO) in a sealed container.

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48

hours).

The suspension is then filtered to remove undissolved solid.

The concentration of Tiopronin in the saturated solution is determined by a suitable

analytical method, such as UV-Vis spectrophotometry or HPLC.
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pKa Determination
The acid dissociation constant (pKa) of Tiopronin can be determined by potentiometric

titration.

Methodology:

A known concentration of Tiopronin is dissolved in water.

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known

concentration.

The pH of the solution is monitored using a calibrated pH meter after each addition of the

titrant.

A titration curve is generated by plotting the pH versus the volume of titrant added.

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Analysis
Methodology:

A standard solution of Tiopronin is prepared in a suitable solvent (e.g., water or a buffer

solution).

The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using

a spectrophotometer.

The wavelength of maximum absorbance (λmax) is determined. For quantitative analysis, a

calibration curve can be constructed by measuring the absorbance of a series of standard

solutions of known concentrations at the λmax. One study utilized a reaction with Pd2+ to

form a complex with an absorbance maximum at 345 nm for indirect determination.[3]

Methodology for ¹H and ¹³C NMR:

A sample of Tiopronin (typically 5-20 mg for ¹H NMR, and a more concentrated solution for

¹³C NMR) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
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The solution is transferred to an NMR tube.

The NMR spectrum is acquired using a high-resolution NMR spectrometer.

The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm

the molecular structure. A published protocol for a modified tiopronin molecule involved

dissolving ~10 mg of the sample in 1 mL of deuterated water (D₂O) at room temperature and

acquiring the ¹H NMR spectrum using a 300 MHz NMR spectrometer with 256 scans.[4]

Methodology (KBr Pellet):

A small amount of Tiopronin (1-2 mg) is finely ground with anhydrous potassium bromide

(KBr) (100-200 mg).

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

The FTIR spectrum is recorded by passing an infrared beam through the pellet.

The positions and intensities of the absorption bands are analyzed to identify the functional

groups present in the molecule. For tiopronin, the absence of the S-H vibration band around

2565 cm⁻¹ when coordinated to gold nanoparticles indicates deprotonation of the thiol group.

[5]

Signaling Pathways and Mechanisms of Action
Mechanism in Cystinuria: Thiol-Disulfide Exchange
The primary therapeutic effect of Tiopronin in cystinuria is due to its ability to increase the

solubility of cystine in the urine. This is achieved through a thiol-disulfide exchange reaction.

Tiopronin, with its free thiol group, reacts with the disulfide bond of cystine to form a more

soluble mixed disulfide of tiopronin-cysteine.[1][2] This reduces the concentration of free

cystine in the urine, thereby preventing its precipitation and the formation of kidney stones.
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Caption: Mechanism of Tiopronin in Cystinuria.

Antioxidant Activity and HIF-1α Pathway
Tiopronin also exhibits antioxidant properties, which are attributed to its reactive thiol group

that can neutralize reactive oxygen species (ROS) and free radicals.[2] This antioxidant activity

may contribute to the protection of renal tissues from oxidative damage. Furthermore,

Tiopronin has been shown to induce the expression of hypoxia-inducible factor 1α (HIF-1α).

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs) and

subsequently targeted for proteasomal degradation by the von Hippel-Lindau (VHL) protein. By

inhibiting PHDs, Tiopronin can lead to the stabilization and accumulation of HIF-1α, which

then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target

genes involved in cellular adaptation to hypoxia, such as those promoting angiogenesis and

cell survival.
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Caption: Tiopronin's Influence on the HIF-1α Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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